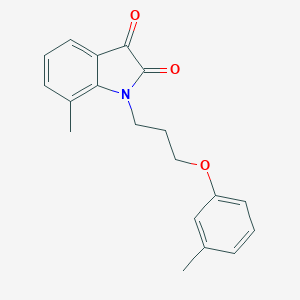

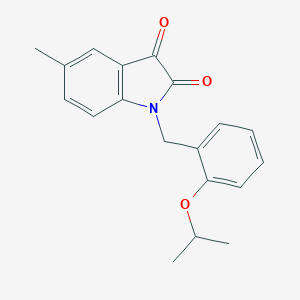

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

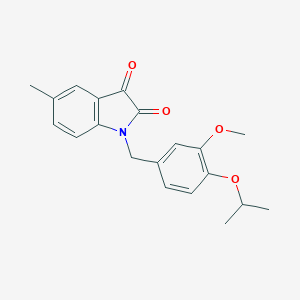

“7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a chemical compound with the molecular formula C19H19NO3 . It is an indole derivative . Indole derivatives are significant in drug discovery and many drugs containing indoline cores have been reported in recent years .

Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis

The molecular structure of “7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .Physical And Chemical Properties Analysis

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications

Pharmaceutical Synthesis

The compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of the isoindoline-1,3-dione core is particularly significant, as it is a common motif in many biologically active compounds .

Herbicides

Research has shown that derivatives of isoindoline-1,3-dione exhibit herbicidal properties. By altering the side chains and functional groups, scientists can synthesize new herbicides that target specific pathways in plant metabolism, potentially leading to more effective and environmentally friendly agricultural chemicals .

Colorants and Dyes

The chemical structure of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione allows for its use in the synthesis of colorants and dyes. Its ability to conjugate with various chromophores can result in a wide spectrum of colors for industrial applications, including textiles and inks .

Polymer Additives

This compound can be incorporated into polymers to enhance their properties. For instance, it can act as a plasticizer, stabilizer, or even as a flame retardant, depending on the polymer’s intended use. The modification of this compound can lead to new additives that improve the durability and functionality of plastics .

Organic Synthesis

As a multifunctionalized isoindoline-1,3-dione, it serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including cyclization and coupling oxidation, to create complex molecules with potential applications in medicinal chemistry and material science .

Photochromic Materials

The unique structure of this compound makes it suitable for the development of photochromic materials. These materials change color upon exposure to light, which has practical applications in sunglasses, windows, and display technologies .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence thedopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in various neurological and psychiatric disorders.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

Future Directions

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . Researchers focus on indoline compounds in development, synthesis, and use as anticancer drugs, antibacterial drugs, etc . This review aims to provide a toolbox for readers to design and discover new drugs .

properties

IUPAC Name |

7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHCYGDIDSNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)